Covalent Binding Mode Validated by High-Resolution X-ray Crystallography
1-(L-Prolyl)-2,6-dimethylpiperidine (2) forms a covalent hemiacetal bond with the catalytic Ser554 residue of porcine POP, confirmed by a co-crystal structure at 1.35 Å resolution [1]. This direct structural evidence distinguishes it from reversible inhibitors where binding mode is inferred indirectly.
| Evidence Dimension | Binding mode and structural resolution |
|---|---|
| Target Compound Data | Covalent hemiacetal bond with Ser554; co-crystal structure at 1.35 Å resolution (PDB: 2XDW) |
| Comparator Or Baseline | Z-Pro-prolinal (1): Known covalent inhibitor with pyrrolidine ring, but its co-crystal structure with POP was used for comparison of ring geometry |
| Quantified Difference | Piperidine ring (six-membered) versus pyrrolidine ring (five-membered) at the covalent attachment site; both form covalent bonds, but the six-membered ring expands the chemical space for inhibitor design. Resolution is comparable to other high-resolution POP structures. |
| Conditions | Porcine prolyl oligopeptidase expressed in E. coli; hanging-drop vapour-diffusion crystallization; X-ray diffraction data collected at Diamond Light Source |
Why This Matters
For researchers selecting an inhibitor for structural biology studies, the validated covalent binding mode and high-resolution structural data ensure unambiguous interpretation of enzyme-inhibitor interactions.
- [1] Racys, D. T., Rea, D., Fülöp, V., & Wills, M. (2010). Inhibition of prolyl oligopeptidase with a synthetic unnatural dipeptide. Bioorganic & Medicinal Chemistry, 18(13), 4775–4782. View Source
